Isothiazol-3-amine hydrochloride
Overview
Description
Isothiazol-3-amine hydrochloride is a derivative of Isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered ring that contains an atom of sulfur and nitrogen . The ring is unsaturated and features an S-N bond .
Synthesis Analysis
Most of the synthetic approaches related to the synthesis of isothiazol-3-ones start from the cyclization of amides that are readily prepared from cheap carboxylic acid precursors available from a wide range of chemical suppliers .Molecular Structure Analysis
Isothiazol-3-amine has a molecular formula of C3H4N2S . It is a five-membered heteroaromatic compound that is considered to be derived from thiophene, in which the second position is occupied by a nitrogen atom .Chemical Reactions Analysis
Isothiazol-3-amine hydrochloride has been used in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the synthesis of pseudo-saccharine amines derivatives, which have shown significant antibacterial activity.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : Isothiazol-3-amine hydrochloride derivatives, such as 3-Amino-1,2-benzisothiazole-1,1-dioxides and 3-Aminothieno[3,4-d]-isothiazole-1,1-dioxides, have been synthesized using phosphorus pentoxide and N,N-dimethylcyclohexylamine, which are significant in organic synthesis (Jensen & Pedersen, 1981).
- Isothiazole- and Isoxazolecarboxamides : Research has been conducted on developing synthetic approaches to functionally substituted isothiazole- and isoxazolecarboxamides, highlighting their significance in organic compound synthesis (Dikusar et al., 2019).
Biological Applications
- Antibacterial Activity : Some new 2-Isothiazoline derivatives synthesized from chalcone have been screened for antibacterial activity, showcasing their potential in medicinal applications (Naik, 2017).
- Bioactive Substance Synergists : Isothiazoles have been found to be synergists of bioactive substances, potentially reducing the doses of drugs used in cancer chemotherapy, indicating their role in enhancing drug efficacy (Kletskov et al., 2019).
Material Science and Catalysis
- Photophysical Properties : The photophysical properties of fully substituted 1H-1,2,4-triazol-3-amines synthesized from isothiazol-3-amine hydrochloride and related compounds have been investigated, suggesting potential applications in optical materials (Guo et al., 2021).
- Isothiazolium Salts Preparation : Research on the preparation of isothiazolium salts from primary amines has implications in the development of new materials and chemical processes (Mckinnon & Robak, 1968).
Miscellaneous Applications
- Reaction with Amines : Studies on the reaction of isothiazolones with amines in industrial contexts, such as water cooling towers and cosmetics, demonstrate its industrial utility (Ghosh, 1999).
Safety And Hazards
properties
IUPAC Name |
1,2-thiazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMHGHCLCVIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazol-3-amine hydrochloride | |
CAS RN |
1955506-86-1 | |
Record name | 1,2-thiazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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